molecular formula C24H24N2O3S B2984621 4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954638-58-5

4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2984621
CAS No.: 954638-58-5
M. Wt: 420.53
InChI Key: VSQWKHBBPHIGET-UHFFFAOYSA-N
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Description

  • Reaction: : Sulfonylation of 1,2,3,4-tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine.

  • N-alkylation

    • Reaction: : N-alkylation with ethyl bromide under basic conditions to introduce the ethyl group.

  • Benzamide Formation

    • Reaction: : Amidation with benzoyl chloride in the presence of a base to form the benzamide derivative.

  • Industrial Production Methods

    While specific industrial processes are proprietary, they generally scale up laboratory methods with optimizations for cost, yield, and safety. Techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency in large-scale production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step reactions starting from readily available precursors.

    • Formation of 1,2,3,4-tetrahydroisoquinoline

      • Starting material: : Phenylethylamine.

      • Reaction: : Cyclization using a dehydrating agent like polyphosphoric acid to form 1,2,3,4-tetrahydroisoquinoline.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The tetrahydroisoquinoline core can undergo oxidation to form isoquinoline derivatives.

    • Reduction: : Reduction reactions may target the sulfonyl group, potentially converting it into a sulfide.

    • Substitution: : The benzamide and sulfonyl groups can participate in various electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions

    • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reduction: : Use of reducing agents like sodium borohydride or lithium aluminium hydride.

    • Substitution: : Utilization of reagents such as halides, amines, or alcohols under conditions conducive to nucleophilic or electrophilic substitution.

    Major Products Formed

    The primary products vary based on the reaction type, but may include:

    • Oxidation: : Isoquinoline derivatives.

    • Reduction: : Sulfide analogs.

    • Substitution: : Various substituted tetrahydroisoquinoline and benzamide derivatives.

    Scientific Research Applications

    Chemistry

    The compound's unique structure makes it a candidate for studies in synthetic organic chemistry, including reaction mechanisms and new synthetic methodologies.

    Biology

    In biological contexts, it may serve as a probe or ligand for studying the activity of enzymes or receptors that interact with isoquinoline or benzamide derivatives.

    Medicine

    Potential medicinal applications include its use as a lead compound in drug discovery, particularly targeting neurological or cancer-related pathways.

    Industry

    Its chemical properties could find applications in materials science, such as the development of novel polymers or coatings.

    Mechanism of Action

    Molecular Targets and Pathways

    While specific biological targets depend on its structure-activity relationship studies, potential pathways might include:

    • Enzyme Inhibition: : Inhibition of enzymes that interact with the benzamide or sulfonyl groups.

    • Receptor Binding: : Affinity for receptors within the central nervous system, impacting neurotransmission.

    Comparison with Similar Compounds

    Similar Compounds

    • 1,2,3,4-Tetrahydroisoquinoline

    • N-phenylsulfonyl derivatives

    • Benzamide derivatives

    Unique Aspects

    4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide stands out due to its combined structural features, potentially offering distinct chemical reactivity and biological activities compared to its simpler analogs.

    Properties

    IUPAC Name

    N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H24N2O3S/c1-2-18-8-10-20(11-9-18)24(27)25-22-13-12-19-14-15-26(17-21(19)16-22)30(28,29)23-6-4-3-5-7-23/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VSQWKHBBPHIGET-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H24N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    420.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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